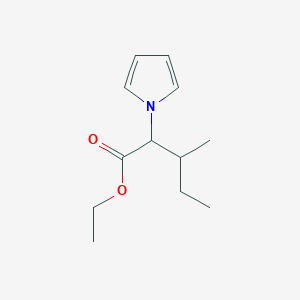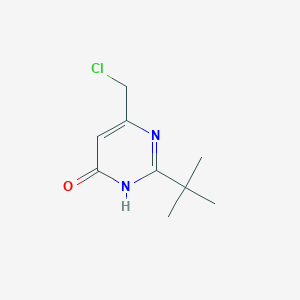
2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol
説明
The compound “2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol” is a chemical with the molecular formula C8H12N2O . It is also known by its CAS number 42351-88-2 .
Synthesis Analysis
The synthesis of this compound involves the use of sodium hydroxide in water. The t-butyl amidine hydrochloride salt (1.38 g, 10.1 mmol) in 5% NaOH / H2O (w/v) (17 mL) was added to compound 3.1 (2.76 g, 20.0 mmol, 2eq.). The reaction mixture was stirred overnight and then acidified to pH=5 with cone. HCl. The solution was extracted with chloroform (3X); the combined organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product was purified using silica gel column chromatography eluting with hexanes and ethyl acetate to provide compound 3.2 (0.82 g, 53%) .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H12N2O . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The compound reacts with sodium hydroxide in water, and the reaction mixture is then acidified with hydrochloric acid .科学的研究の応用
Chemical Synthesis and Medicinal Chemistry
One of the primary applications of compounds related to 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol is in the synthesis of ligands for biological receptors. For instance, a series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor (H4R), starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. Systematic modifications of the core pyrimidine moiety and other positions on the ring led to compounds with potent in vitro activity and significant anti-inflammatory and antinociceptive activities in animal models, suggesting potential applications in pain management (Altenbach et al., 2008).
Material Science and Supramolecular Chemistry
In material science, compounds structurally related to 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol have been explored for their optical and thermal properties. For example, glassy luminescent derivatives of 2-tert-butyl-6-methyl-4H-pyran-4-one were synthesized, showing potential applications in organic light-emitting diodes and organic lasers due to their good thermal stability and luminescent properties. The incorporation of bulky substituents like tert-butyl groups contributed to the formation of thin solid films from volatile organic solvents without the need for doping in any polymer, highlighting the importance of molecular design in developing new optical materials (Zarins et al., 2012).
Drug Discovery and Development
In the context of drug discovery, the structural motifs of pyrimidines, including those similar to 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol, have been instrumental in the development of new therapeutic agents. For example, the design and synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives led to compounds with significant anti-inflammatory and analgesic activities. The nature of the substituent at the 6-position played a crucial role in modulating these activities, indicating the versatility of pyrimidine derivatives in medicinal chemistry applications (Muralidharan et al., 2019).
Safety And Hazards
The compound is associated with several hazard statements: H302-H315-H319-H335 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting the compound in eyes, on skin, or on clothing . It is also advised to use the compound only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-tert-butyl-4-(chloromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,3)8-11-6(5-10)4-7(13)12-8/h4H,5H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCJXOQFNHHFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=O)N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381891 | |
| Record name | 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol | |
CAS RN |
94171-08-1 | |
| Record name | 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



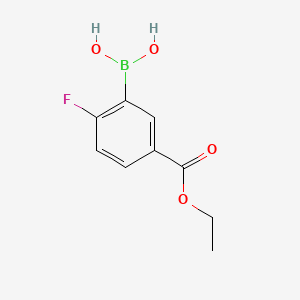
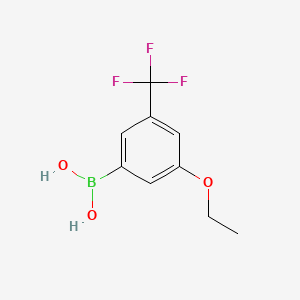
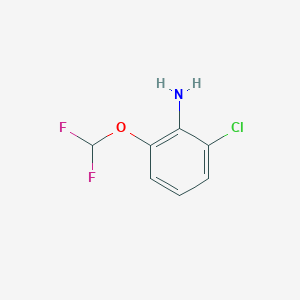
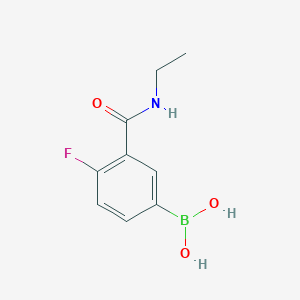
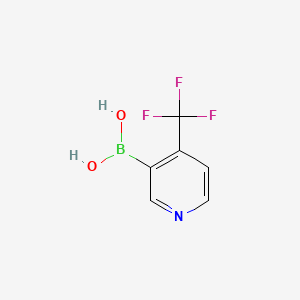
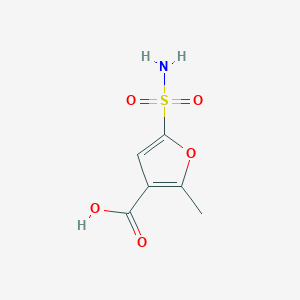
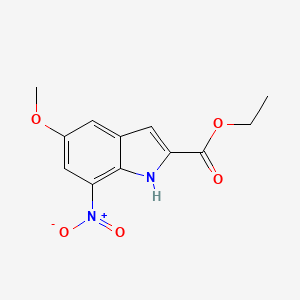
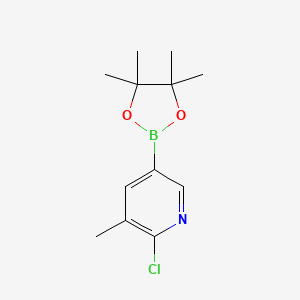
![(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid](/img/structure/B1418030.png)
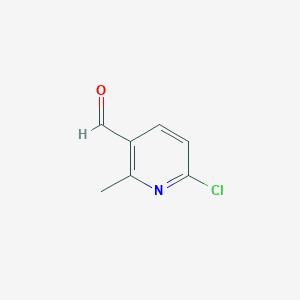
![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)
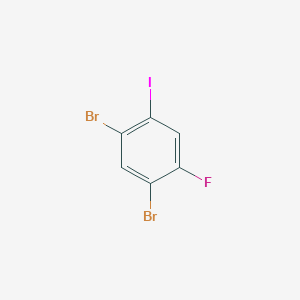
![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)
